1-Boc-1H-pyrrole-3-methanol
Overview
Description
1-Boc-1H-pyrrole-3-methanol is a chemical compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic organic compounds The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Boc-1H-pyrrole-3-methanol are not fully understood yet. It is known that pyrrole derivatives, such as this compound, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the pyrrole derivative and the biomolecules it interacts with.
Cellular Effects
The cellular effects of this compound are currently not well documented. It is known that pyrrole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Pyrrole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-1H-pyrrole-3-methanol can be synthesized through several methods. One common approach involves the protection of pyrrole with a Boc group followed by the introduction of a hydroxymethyl group at the 3-position. This can be achieved through the following steps:
Protection of Pyrrole: Pyrrole is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1-Boc-pyrrole.
Hydroxymethylation: The protected pyrrole is then subjected to a formylation reaction using formaldehyde and a base like sodium hydroxide to introduce the hydroxymethyl group at the 3-position, yielding this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-1H-pyrrole-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to this compound using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: 1-Boc-1H-pyrrole-3-carboxaldehyde or 1-Boc-1H-pyrrole-3-carboxylic acid.
Reduction: this compound.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
1-Boc-1H-pyrrole-3-methanol has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Boc-1H-pyrrole-3-methanol depends on its specific application. In general, the Boc group protects the pyrrole nitrogen, allowing selective reactions at other positions. The hydroxymethyl group can participate in various chemical transformations, enabling the synthesis of diverse derivatives. The compound’s reactivity is influenced by the electronic properties of the pyrrole ring and the steric effects of the Boc group.
Comparison with Similar Compounds
1-Boc-1H-pyrrole: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
1H-pyrrole-3-methanol: Lacks the Boc protecting group, making it more reactive but less selective in certain synthetic applications.
1-Boc-1H-pyrrole-2-methanol: Similar structure but with the hydroxymethyl group at the 2-position, leading to different reactivity and applications.
Uniqueness: 1-Boc-1H-pyrrole-3-methanol is unique due to the presence of both the Boc protecting group and the hydroxymethyl group at the 3-position. This combination allows for selective reactions and the synthesis of a wide range of derivatives, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)pyrrole-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h4-6,12H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPNFRZAOUNPJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.